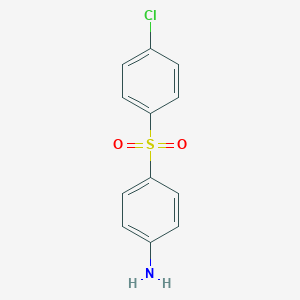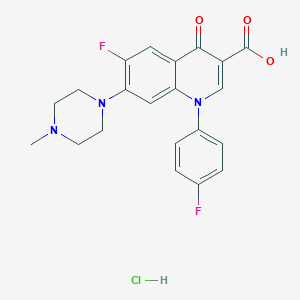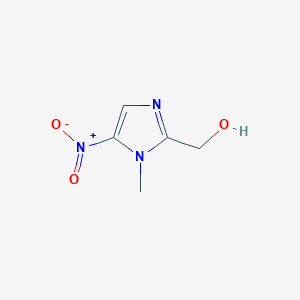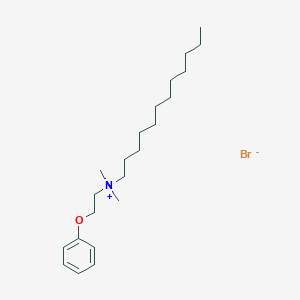
Erythromycin E
Overview
Description
Erythromycin is a macrolide antibiotic used to treat bacterial infections . It is prescribed to treat short-term (acute) bacterial infections, such as chest (respiratory) infections, urine infections, skin infections, and mouth infections . It can be taken by adults and children . It works by killing the germs (bacteria) causing the infection .
Synthesis Analysis
Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F, and G . Out of the variety of ERY compounds, ERY A (ilotycin) is the primary constituent while ERY E and F are its metabolites .
Molecular Structure Analysis
The molecular formula of Erythromycin is C37H67NO13 . The average mass is 733.927 Da and the monoisotopic mass is 733.461243 Da .
Chemical Reactions Analysis
Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . The thermal behavior of erythromycin has been studied, and it has been found that the active substance is thermally more stable than the tablets .
Physical And Chemical Properties Analysis
The elimination half-life of oral erythromycin was 3.5 hours according to one study .
Scientific Research Applications
Antibiotic Detection and Analysis
- Development of Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA): Monoclonal antibodies against erythromycin were used to create a ciELISA for determining erythromycin in milk. A novel carboxyphenyl derivative of erythromycin (ERO-CMO) was synthesized for this purpose. The assay showed high cross-reactivity to macrolides with 14-membered rings but not to oleandomycin or macrolides with larger lactone rings. The ciELISA provided recovery values ranging from 76.9% to 85.7% with a 10-fold sample dilution before analysis (Wang et al., 2015).
Interaction with Environmental Contaminants
- Impact on Microalgae in Aqueous Ecosystems: Erythromycin, when interacting with Cerium oxide nanoparticles (CeO2 NPs), showed a protective role in microalgae, preventing its toxicity in both freshwater (Chlamydomonas reinhardtii) and marine microalgae (Phaeodactylum tricornutum). This study indicated that erythromycin inhibited the microalgae population growth and affected the effective quantum yield of PSII in both microalgae types, highlighting its potential environmental impact (Sendra et al., 2018).
Biosynthesis and Genetic Research
- Biosynthesis Using E. coli as a Heterologous Host: Erythromycin A's complete biosynthesis was achieved using E. coli, with polyketide biosynthesis modified to produce two erythromycin analogs. This established E. coli as a platform for heterologous production of erythromycin A and its analogs, significantly contributing to pharmaceutical and genetic engineering fields (Zhang et al., 2010).
Antibiotic Resistance Studies
- Investigation of Erythromycin Resistance Genes: The study focused on identifying and characterizing the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis. This research is crucial in understanding the mechanisms of resistance to erythromycin and in developing strategies to combat antibiotic resistance (Schwaiger & Bauer, 2008).
Soil and Environmental Applications
- Soil Amendment with Erythromycin Fermentation Residue: Erythromycin fermentation residue (EFR), treated with heat-activated persulfate oxidation, was applied as a soil amendment. This study showed that such treated EFR could decrease soil pH, increase salinity, and reduce the abundance of erythromycin resistance genes and mobile genetic elements, thus providing insights into soil health and antibiotic resistance spread (Zhang et al., 2020).
Mechanism of Action
Target of Action
Erythromycin E, a macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms .
Mode of Action
This compound acts by inhibiting protein synthesis . It interferes with aminoacyl translocation, preventing the transfer of the tRNA bound at the A site to the P site of the ribosome . Without this translocation, the A site remains occupied, preventing an incoming tRNA from attaching an amino acid and adding it to the developing polypeptide chain .
Biochemical Pathways
The family of erythromycins, including this compound, has been the subject of extensive biochemical and enzymatic study . The detailed mechanisms involved in their biosynthesis are better understood than for any other macrolide type of antibiotic . This compound is produced by a strain of Saccharopolyspora erythraea .
Pharmacokinetics
This compound exhibits a half-life of approximately 1.5 hours . Its bioavailability depends on the ester type and ranges between 30% and 65% . Oral capsules need to be enteric-coated or include an ester or stable salt as part of the chemical structure since erythromycin is destroyed by stomach acid . Erythromycin levels peak in the serum 4 hours after dosing .
Result of Action
As a bacteriostatic antibiotic, this compound prevents the further growth of bacteria rather than directly destroying them . This action occurs by inhibiting protein synthesis, which interferes with the synthesis of functionally relevant proteins . This results in the effective treatment of a variety of infections caused by susceptible strains of various bacteria .
Action Environment
This compound is a bacteriostatic antibiotic produced by a strain of Saccharopolyspora erythraea . It belongs to the macrolide group of antibiotics, which includes Azithromycin, Clarithromycin, Spiramycin, and others . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . Environmental factors such as the presence of other drugs metabolised by the cytochrome P450 system can have a rapid effect on levels of this compound .
Safety and Hazards
Erythromycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Despite the major advantage of Erythromycin, it exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . In order to overcome these disadvantages, during the past decades, a large variety of ERY formulations, including nanoparticles, have emerged .
properties
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTPADOGZAML-LMXGZOGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41451-91-6 | |
| Record name | Erythromycin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of Erythromycin E unique among macrolide antibiotics?
A1: this compound is characterized by an ortho-carboxylic acid ester structure linking the oxidized cladinose sugar to the 14-membered aglycone ring. This structural feature distinguishes it from other known macrolides. []
Q2: Is Erythromycin F a precursor to this compound?
A2: Yes, scientific research suggests that Erythromycin F serves as a biosynthetic precursor to this compound. []
Q3: How does Erythromycin affect bacterial cells?
A3: While specific studies on this compound's mechanism are limited, it likely shares a similar mode of action with other macrolides like Erythromycin A. Macrolides typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation. []
Q4: What are the common mechanisms of resistance to macrolides like Erythromycin?
A4: Bacteria can develop resistance to macrolides through various mechanisms, including:
- Modification of the ribosomal target site: Mutations in the 23S rRNA gene can reduce the binding affinity of macrolides. []
- Efflux pumps: Bacteria can express efflux pumps that actively expel macrolides from the cell, reducing intracellular drug concentration. []
- Enzymatic inactivation: Certain enzymes can modify macrolides, rendering them ineffective. []
Q5: Does the unique structure of this compound affect its susceptibility to resistance mechanisms?
A5: Further research is needed to determine if the ortho-carboxylic acid ester linkage in this compound influences its susceptibility to specific resistance mechanisms compared to other macrolides.
Q6: Has this compound been investigated for its potential as a pharmaceutical compound?
A6: While this compound is a naturally occurring Erythromycin analog, current research primarily focuses on its role as a biosynthetic precursor to this compound and its unique structural characteristics. [, ] Further studies are needed to explore its potential pharmaceutical applications.
Q7: What analytical techniques are used to study this compound?
A7: High-performance liquid chromatography (HPLC) is a key technique for isolating and characterizing this compound. [] Additionally, mass spectrometry coupled with HPLC (LC-MS/MS) is employed to quantify this compound and its metabolites in biological samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

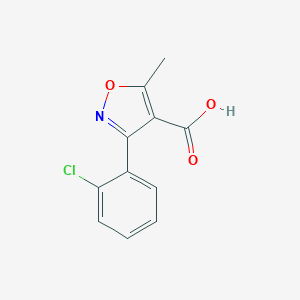

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
